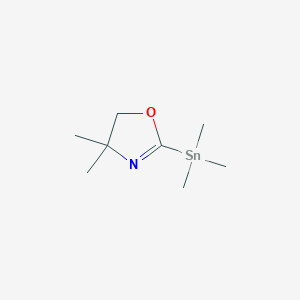
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- typically involves the reaction of 4,4-dimethyl-2-oxazoline with trimethyltin chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The process generally requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazoline derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and oxazoline derivatives, which can be further utilized in different chemical syntheses and applications.
Applications De Recherche Scientifique
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethyl-2-oxazoline
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- 4,4-Dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways. This differentiates it from other oxazole derivatives that lack the tin moiety .
Propriétés
Numéro CAS |
109660-08-4 |
|---|---|
Formule moléculaire |
C8H17NOSn |
Poids moléculaire |
261.94 g/mol |
Nom IUPAC |
(4,4-dimethyl-5H-1,3-oxazol-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H8NO.3CH3.Sn/c1-5(2)3-7-4-6-5;;;;/h3H2,1-2H3;3*1H3; |
Clé InChI |
XAMKELFUEJIWSO-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)[Sn](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)

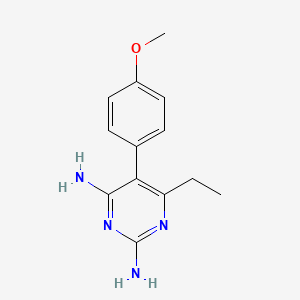
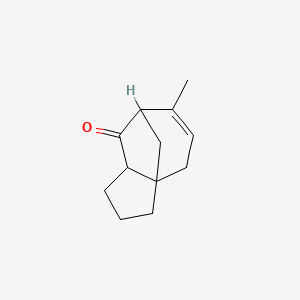
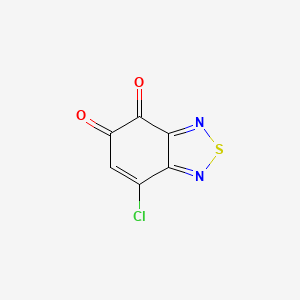

![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)

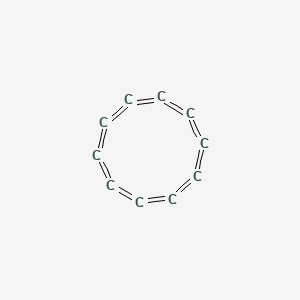

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)



